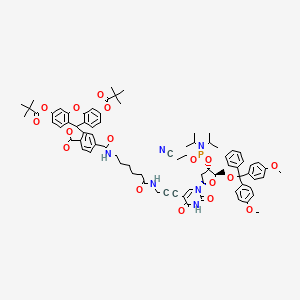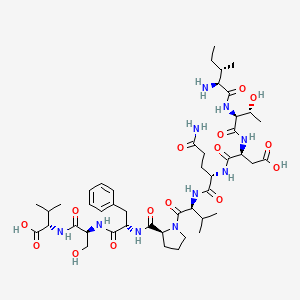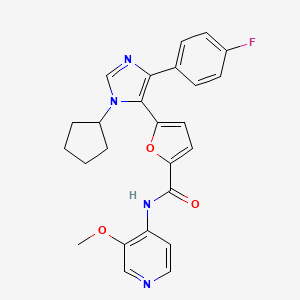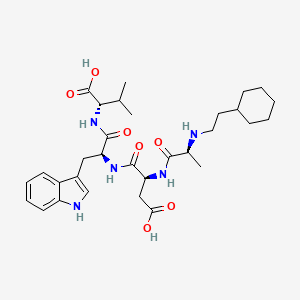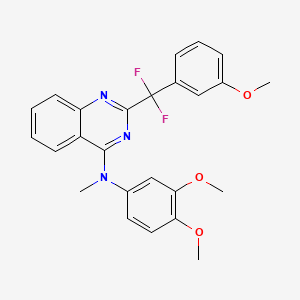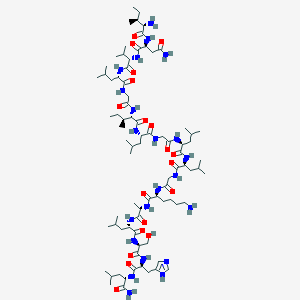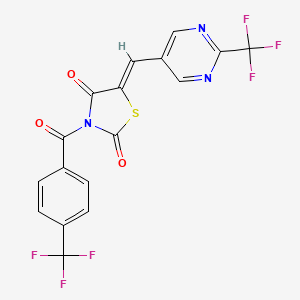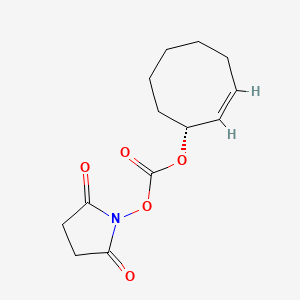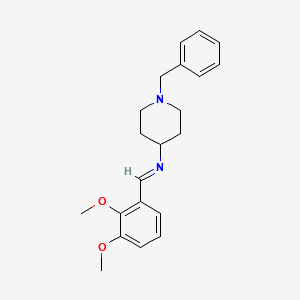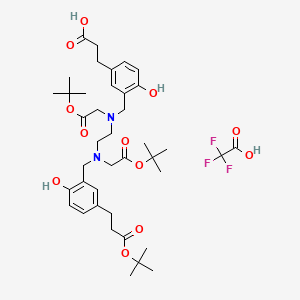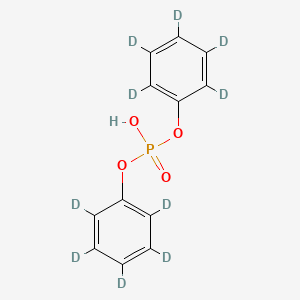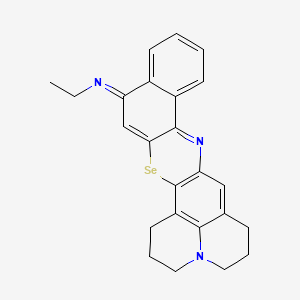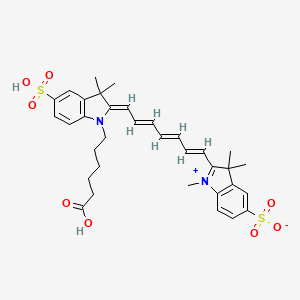
Moexipril-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Moexipril-d3 is a deuterated form of Moexipril, an orally active inhibitor of angiotensin-converting enzyme (ACE). This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of Moexipril. The deuterium labeling helps in tracing the compound in biological systems without altering its pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Moexipril-d3 involves the incorporation of deuterium atoms into the Moexipril molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium. The reaction conditions typically involve the use of deuterated solvents and catalysts under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterated compound. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for the analysis and validation of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Moexipril-d3 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound results in the formation of Moexiprilat-d3, the active form of the compound .
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions.
Oxidation: Can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the use of reducing agents like sodium borohydride or lithium aluminum hydride
Major Products: The primary product of hydrolysis is Moexiprilat-d3. Oxidation and reduction reactions may yield various intermediates and by-products depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Moexipril-d3 is extensively used in scientific research for the following applications:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of Moexipril in various biological matrices.
Drug Development: Used in the development and validation of analytical methods for the quantification of Moexipril and its metabolites in pharmaceutical formulations.
Medical Research: Investigated for its potential neuroprotective and antihypertensive effects
Mecanismo De Acción
Moexipril-d3, like its non-deuterated counterpart, is a prodrug that is hydrolyzed to Moexiprilat-d3. Moexiprilat-d3 inhibits the angiotensin-converting enzyme (ACE), which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, Moexiprilat-d3 reduces blood pressure and exerts antihypertensive effects .
Molecular Targets and Pathways:
Angiotensin-Converting Enzyme (ACE): The primary target of Moexiprilat-d3.
Renin-Angiotensin System: The pathway involved in the regulation of blood pressure and fluid balance
Comparación Con Compuestos Similares
Lisinopril: Another ACE inhibitor used for treating hypertension and heart failure.
Enalapril: A widely used ACE inhibitor with similar pharmacological properties.
Ramipril: Known for its long-acting effects in the management of hypertension.
Uniqueness of Moexipril-d3: this compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms enhance the stability of the compound, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C27H34N2O7 |
|---|---|
Peso molecular |
501.6 g/mol |
Nombre IUPAC |
(3S)-6,7-dimethoxy-2-[(2S)-3,3,3-trideuterio-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1/i2D3 |
Clave InChI |
UWWDHYUMIORJTA-LMBXQCNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC |
SMILES canónico |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-acetamidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12386210.png)
